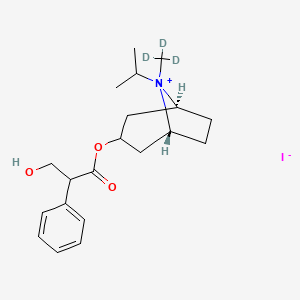
13-Methyl-8,11,13-podocarpatriene-3,12-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Methyl-8,11,13-podocarpatriene-3,12-diol: is a podocarpane-type diterpenoid isolated from the plant Ricinodendron heudelotii . This compound is known for its unique structure and potential biological activities, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyl-8,11,13-podocarpatriene-3,12-diol typically involves the extraction from natural sources such as Ricinodendron heudelotii . The detailed synthetic routes and reaction conditions are not widely documented, but the isolation process generally includes solvent extraction, chromatography, and crystallization techniques.
Industrial Production Methods: Industrial production methods for this compound are not well-established due to its specific natural source and the complexity of its structure. The focus remains on laboratory-scale extraction and purification for research purposes .
化学反应分析
Types of Reactions: 13-Methyl-8,11,13-podocarpatriene-3,12-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
Chemistry: 13-Methyl-8,11,13-podocarpatriene-3,12-diol is used as a model compound in studying the chemical behavior of diterpenoids. Its unique structure provides insights into the reactivity and stability of similar compounds .
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It has been investigated for its potential anti-inflammatory and antioxidant properties .
Medicine: The compound’s potential medicinal properties are of interest, particularly its role as an inhibitor of certain enzymes. Research is ongoing to explore its potential therapeutic applications .
Industry: While industrial applications are limited, the compound’s unique properties make it a candidate for further exploration in fields such as pharmaceuticals and biotechnology .
作用机制
The mechanism of action of 13-Methyl-8,11,13-podocarpatriene-3,12-diol involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of the enzyme 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in the regulation of glucocorticoid hormones . By inhibiting this enzyme, the compound may exert anti-inflammatory and metabolic effects.
相似化合物的比较
Podocarpic Acid: Another podocarpane-type diterpenoid with similar structural features.
Dehydroabietic Acid: A diterpenoid with a similar backbone but different functional groups.
Forskolin: A labdane-type diterpenoid with distinct biological activities.
Uniqueness: 13-Methyl-8,11,13-podocarpatriene-3,12-diol is unique due to its specific structure and the presence of hydroxyl groups at positions 3 and 12.
属性
分子式 |
C18H26O2 |
|---|---|
分子量 |
274.4 g/mol |
IUPAC 名称 |
(2S,4aS,10aR)-1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol |
InChI |
InChI=1S/C18H26O2/c1-11-9-12-5-6-15-17(2,3)16(20)7-8-18(15,4)13(12)10-14(11)19/h9-10,15-16,19-20H,5-8H2,1-4H3/t15-,16-,18+/m0/s1 |
InChI 键 |
ULORBDMEFAYHRJ-XYJFISCASA-N |
手性 SMILES |
CC1=CC2=C(C=C1O)[C@]3(CC[C@@H](C([C@@H]3CC2)(C)C)O)C |
规范 SMILES |
CC1=CC2=C(C=C1O)C3(CCC(C(C3CC2)(C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





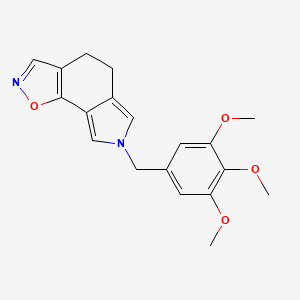

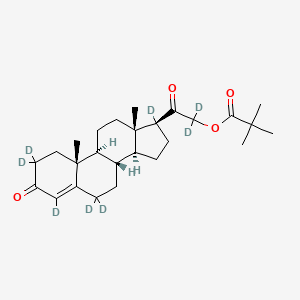
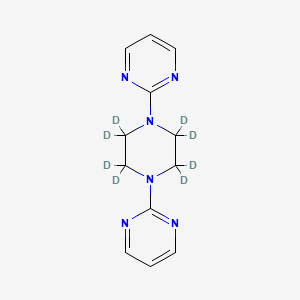
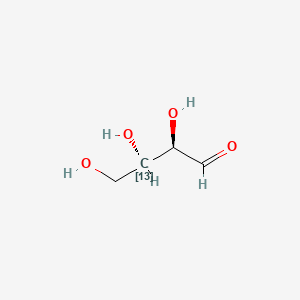

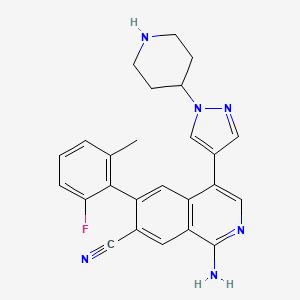

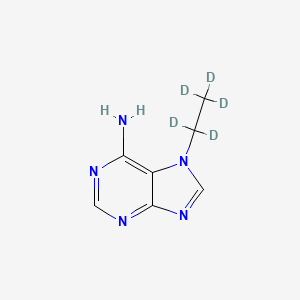
![methyl N-[4-[(4-fluorophenyl)methyl-prop-2-ynyl-amino]-2,6-dimethyl-phenyl]carbamate](/img/structure/B12412915.png)
